Cas no 20947-95-9 ((2-aminoethyl)(pyridin-2-ylmethyl)amine)

(2-Aminoethyl)(pyridin-2-ylmethyl)amine is a versatile bidentate ligand featuring both primary amine and pyridyl donor groups, enabling strong coordination with transition metals. Its chelating properties make it valuable in catalysis, coordination chemistry, and metal-organic framework (MOF) synthesis. The compound’s flexible ethylene linker enhances its ability to adapt to various metal geometries, while the pyridyl moiety contributes to electron delocalization, stabilizing metal complexes. It is particularly useful in asymmetric catalysis and as a precursor for functionalized ligands. The compound’s stability and solubility in common organic solvents further facilitate its application in synthetic and industrial processes. Its structural adaptability makes it a preferred choice for designing tailored metal complexes.
(2-aminoethyl)(pyridin-2-ylmethyl)amine structure
20947-95-9 structure
Product Name:(2-aminoethyl)(pyridin-2-ylmethyl)amine
CAS No:20947-95-9
MF:C8H13N3
MW:151.208921194077
CID:1397218
PubChem ID:12677274
Update Time:2025-06-07

(2-aminoethyl)(pyridin-2-ylmethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-(2-pyridinylmethyl)-
    • N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
    • (2-aminoethyl)(pyridin-2-ylmethyl)amine
    • 20947-95-9
    • N1-(pyridin-2-ylmethyl)ethane-1,2-diamine
    • DTXSID80506555
    • N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine
    • CHEMBL4540476
    • AKOS010109229
    • F2187-0291
    • N-(2-Aminoethyl)-n-(pyridin-2-ylmethyl)amine
    • SCHEMBL160154
    • pyridine, 2-(2-aminoethyl)aminomethyl-
    • EN300-121085
    • (2-aminoethyl)[(pyridin-2-yl)methyl]amine
    • CS-0116671
    • Z600492946
    • 1,2-Ethanediamine, N1-(2-pyridinylmethyl)-
    • (2-pyridylmethyl)ethylenediamine
    • Inchi: 1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2
    • InChI Key: JAOSYYPULNBONK-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CN=1)CCN

Computed Properties

  • Exact Mass: 151.11109
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94

(2-aminoethyl)(pyridin-2-ylmethyl)amine Pricemore >>

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Additional information on (2-aminoethyl)(pyridin-2-ylmethyl)amine

N-(2-Pyridinylmethyl)-1,2-Ethanediamine: A Comprehensive Overview

The compound N-(2-pyridinylmethyl)-1,2-ethanediamine (CAS No. 20947-95-9) is a specialized chemical entity that has garnered significant attention in the fields of biomedical research, pharmaceuticals, and materials science. This compound belongs to the family of amines and heterocyclic compounds, which are known for their diverse applications in drug discovery and material development. Its unique structure, combining a pyridine ring with an ethanediamine backbone, makes it a versatile building block for various chemical and biological applications.

In recent years, there has been a growing interest in compounds that incorporate both aromatic heterocycles and amine functionalities due to their potential as ligands in transition metal chemistry and as bioactive agents. The presence of the pyridine ring introduces aromaticity and electron-withdrawing effects, while the ethanediamine moiety provides flexibility and nucleophilic properties, making this compound a valuable tool in catalysis, drug design, and biomedical engineering.

One of the most notable applications of N-(2-pyridinylmethyl)-1,2-ethanediamine is its use as a chelating agent. Its ability to coordinate with metal ions has been explored in various contexts, including the development of metallopharmaceuticals and nanomaterials for diagnostic imaging and therapeutic applications. Recent studies have demonstrated its potential as a ligand for transition metals such as copper, iron, and zinc, which are critical in biological systems and disease mechanisms.

Another area of active research involving this compound is its role in catalysis. The combination of the pyridine ring and ethanediamine backbone provides a unique electronic environment that facilitates hydrogen transfer, deprotonation, and other catalytic cycles. This has led to its investigation as a potential catalyst for asymmetric synthesis, cross-coupling reactions, and polymerization processes. In particular, its use in ene-yne metathesis and aldol reactions has shown promising results, highlighting its versatility as a catalytic platform.

Beyond its roles in chemistry, N-(2-pyridinylmethyl)-1,2-ethanediamine has also been explored for its biological activities. Studies have focused on its potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug. Its ability to modulate signal transduction pathways and interact with receptor proteins makes it a valuable tool in drug discovery. Recent advancements in precision medicine have further emphasized the need for compounds like this one, which can target specific molecular pathways while minimizing off-target effects.

One of the most exciting developments in the field is the use of N-(2-pyridinylmethyl)-1,2-ethanediamine in nanomedicine. By incorporating this compound into nanoparticle surfaces, researchers have been able to create targeted drug delivery systems that can selectively accumulate in diseased tissues. This approach has shown particular promise in the treatment of cancer, where the ability to deliver drugs directly to tumor cells can significantly improve therapeutic outcomes while reducing systemic toxicity.

Additionally, this compound has been investigated for its potential in biodegradable materials. The combination of its biocompatibility and structural flexibility makes it a suitable candidate for use in polymer synthesis, adhesives, and coatings. Recent advancements in green chemistry have further highlighted the importance of developing sustainable materials, and compounds like this one are expected to play a key role in this emerging field.

Overall, N-(2-pyridinylmethyl)-1,2-ethanediamine (CAS No. 20947-95-9) is a multifaceted compound with a wide range of applications in biomedical research, pharmaceuticals, and materials science. Its unique structure, combining the electronic properties of pyridine with the flexibility of ethanediamine, makes it a valuable tool for addressing complex scientific challenges. As research in these fields continues to evolve, this compound is expected to remain at the forefront of innovation, driving advancements in drug development, catalysis, and nanotechnology.

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